N-benzyl-2,3,4,5-tetrafluorobenzamide
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Overview
Description
N-benzyl-2,3,4,5-tetrafluorobenzamide: is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with benzylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
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Starting Materials:
- 2,3,4,5-tetrafluorobenzoyl chloride
- Benzylamine
-
Reaction Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
-
Procedure:
- The 2,3,4,5-tetrafluorobenzoyl chloride is dissolved in the solvent.
- Benzylamine is added dropwise to the solution while maintaining the temperature.
- The reaction mixture is stirred for several hours until completion.
- The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters precisely. The purification steps are optimized for scalability, often employing continuous flow techniques and advanced separation methods.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Reduction: N-benzyl-2,3,4,5-tetrafluoroaniline.
Oxidation: 2,3,4,5-tetrafluorobenzoic acid.
Scientific Research Applications
N-benzyl-2,3,4,5-tetrafluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential therapeutic properties. Fluorinated benzamides have shown promise in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or modulating their function. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- N-benzyl-2,3,4,5,6-pentafluorobenzamide
- N-benzyl-2,3,4,5-tetrafluorobenzylamine
- N-benzyl-2,3,4,5-tetrafluorobenzyl alcohol
Comparison:
- N-benzyl-2,3,4,5,6-pentafluorobenzamide: Contains an additional fluorine atom, which may further enhance its chemical stability and biological activity.
- N-benzyl-2,3,4,5-tetrafluorobenzylamine: Lacks the carbonyl group, resulting in different reactivity and potential applications.
- N-benzyl-2,3,4,5-tetrafluorobenzyl alcohol: Contains a hydroxyl group instead of the amide, leading to different chemical properties and uses.
N-benzyl-2,3,4,5-tetrafluorobenzamide stands out due to its balanced fluorination and the presence of the benzamide group, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-2,3,4,5-tetrafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-10-6-9(11(16)13(18)12(10)17)14(20)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOQJWVJOGHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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